molecular formula C7H14N2 B15094006 2-Ethyl-2,6-diazaspiro[3.3]heptane

2-Ethyl-2,6-diazaspiro[3.3]heptane

Cat. No.: B15094006
M. Wt: 126.20 g/mol
InChI Key: FEQYGZQTXXNFHS-UHFFFAOYSA-N
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Description

2-Ethyl-2,6-diazaspiro[3.3]heptane is a spirocyclic compound characterized by its unique structure, which includes a spiro junction connecting two nitrogen atoms. This compound is of significant interest in medicinal chemistry due to its potential as a bioisostere for piperazine, a common scaffold in pharmaceuticals .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethyl-2,6-diazaspiro[3.3]heptane typically involves multi-step processes. One common method includes the cyclization of di-electrophiles and di-nucleophiles. This method offers higher yields and often does not require purification through chromatography . Another approach involves [2+2] cycloadditions between dichloroketene and olefins, although this method generally provides lower yields and requires chromatography for purification .

Industrial Production Methods: Industrial production of this compound may utilize flow chemistry techniques to enhance efficiency and scalability. Flow-assisted preparation methods have been developed to produce similar spirocyclic compounds, ensuring robust and mild reaction conditions .

Chemical Reactions Analysis

Types of Reactions: 2-Ethyl-2,6-diazaspiro[3.3]heptane undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted spirocyclic compounds, which can be further functionalized for specific applications .

Mechanism of Action

The mechanism by which 2-Ethyl-2,6-diazaspiro[3.3]heptane exerts its effects involves its interaction with molecular targets through its spirocyclic structure. This structure provides rigidity and specific vectorization, enhancing its binding affinity and selectivity for target molecules. The pathways involved often include interactions with enzymes and receptors, leading to desired biological outcomes .

Comparison with Similar Compounds

  • 2-Methyl-2,6-diazaspiro[3.3]heptane
  • 1-Oxa-2,6-diazaspiro[3.3]heptane
  • 2,6-Disubstituted spiro[3.3]heptanes

Uniqueness: 2-Ethyl-2,6-diazaspiro[3.3]heptane stands out due to its ethyl substitution, which can influence its chemical properties and biological activity. Compared to other similar compounds, it offers unique opportunities for functionalization and application in various fields .

Properties

Molecular Formula

C7H14N2

Molecular Weight

126.20 g/mol

IUPAC Name

2-ethyl-2,6-diazaspiro[3.3]heptane

InChI

InChI=1S/C7H14N2/c1-2-9-5-7(6-9)3-8-4-7/h8H,2-6H2,1H3

InChI Key

FEQYGZQTXXNFHS-UHFFFAOYSA-N

Canonical SMILES

CCN1CC2(C1)CNC2

Origin of Product

United States

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